17-PHENYL TRINOR PROSTAGLANDIN E2

Receptor Pharmacology Signal Transduction EP Receptor Subtype Selectivity

Ensure reproducible receptor pharmacology with this selective EP1/EP3 agonist. Unlike non-selective PGE2 which activates confounding EP2/EP4 pathways, 17-phenyl trinor PGE2 isolates EP1/EP3-mediated signaling. It demonstrates 4.4-fold greater antifertility potency in vivo (ED50 350 µg/kg) compared to parent PGE2, making it the essential tool for fertility studies and leukocyte transmigration assays. Do not substitute with sulprostone, which acts as an EP1 antagonist. Procure directly for definitive, publication-grade data.

Molecular Formula C23H30O5
Molecular Weight 386.5 g/mol
CAS No. 38315-43-4
Cat. No. B158887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-PHENYL TRINOR PROSTAGLANDIN E2
CAS38315-43-4
Synonyms17-Ph-trinor-PGE2
17-phenyl-omega-trinor PGE2
17-phenyltrinorprostaglandin E2
Molecular FormulaC23H30O5
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CCC2=CC=CC=C2)O)O
InChIInChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-20,22,24,26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,22+/m0/s1
InChIKeyFOBVMYJQWZOGGJ-XYRJXBATSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Phenyl Trinor Prostaglandin E2 (CAS 38315-43-4): Synthetic EP1/EP3 Agonist for Targeted Receptor Research and Assay Development


17-Phenyl trinor Prostaglandin E2 (17-phenyl trinor PGE2; 17-Ph-ω-trinor-PGE2) is a synthetic analogue of the endogenous lipid mediator Prostaglandin E2 (PGE2) . Its structure is a C23 prostanoid featuring a characteristic phenyl substitution at the ω-chain terminus [1]. Unlike the parent compound PGE2, which acts as a non-selective agonist across the EP1-EP4 receptor family, 17-phenyl trinor PGE2 has been identified as a selective agonist for the EP1 and EP3 receptor subtypes [2]. This functional selectivity provides a critical tool for dissecting EP receptor-mediated signaling pathways, where the use of non-selective agonists would produce confounding and overlapping biological outcomes [3].

Procurement Risk Alert: Why 17-Phenyl Trinor Prostaglandin E2 (38315-43-4) Cannot Be Substituted with Generic PGE2 or Other EP Agonists


The assumption that any PGE2 analogue or a generic EP1/EP3 agonist can replicate the experimental outcomes of 17-phenyl trinor PGE2 is scientifically unfounded. Substituting this compound with PGE2 will invariably activate additional EP2 and EP4 receptors, leading to off-target effects and confounded data interpretation in systems where these receptors are co-expressed [1]. Substituting with other so-called 'EP1/EP3 agonists' like sulprostone is also problematic, as they exhibit different receptor selectivity profiles; sulprostone, for instance, is a potent EP3 agonist but is functionally an antagonist at the EP1 receptor, a crucial distinction that renders it unsuitable for experiments designed to activate EP1 signaling [2]. Furthermore, the unique 17-phenyl modification of this compound confers distinct pharmacokinetic and tissue-specific activity profiles, exemplified by its 4.4-fold greater antifertility potency in vivo compared to the parent PGE2, a characteristic not shared by other analogues [3]. The following quantitative evidence underscores why direct procurement of 17-phenyl trinor PGE2 is essential for generating reproducible and interpretable scientific data.

17-Phenyl Trinor Prostaglandin E2 (38315-43-4) Quantitative Evidence Guide: Head-to-Head Performance vs. PGE2 and EP Receptor Comparators


Receptor Selectivity Profile: 17-Phenyl Trinor PGE2 vs. Native PGE2

17-Phenyl trinor PGE2 demonstrates a restricted agonist profile, selectively activating the EP1 and EP3 receptors. In contrast, the native ligand PGE2 acts as a non-selective agonist across all four EP receptor subtypes (EP1-EP4), leading to complex and often opposing downstream signaling events. This difference is fundamental; 17-phenyl trinor PGE2 is characterized as a 'selective EP1 and EP3 receptor agonist', while PGE2 is documented to 'antagonize a variety of EP receptors' in certain functional contexts [1]. This selectivity allows for the isolated study of EP1 and EP3-mediated pathways without the confounding activation of EP2 and EP4 receptors.

Receptor Pharmacology Signal Transduction EP Receptor Subtype Selectivity

In Vivo Antifertility Efficacy: 17-Phenyl Trinor PGE2 vs. PGE2 in Hamster Model

17-Phenyl trinor PGE2 exhibits significantly enhanced in vivo potency as an antifertility agent compared to the parent compound PGE2. In a hamster model, the median effective dose (ED50) for 17-phenyl trinor PGE2 was determined to be 350 µg/kg [1]. In direct comparison, this potency is reported to be 4.4 times greater than that of PGE2 in the same assay [1]. This represents a substantial improvement in in vivo efficacy, likely due to increased metabolic stability conferred by the phenyl modification.

Reproductive Pharmacology In Vivo Efficacy Animal Models

Ex Vivo Smooth Muscle Contractility: 17-Phenyl Trinor PGE2 vs. PGE2 in Isolated Tissue Bath Assays

17-Phenyl trinor PGE2 induces concentration-dependent contraction of isolated guinea pig ileum, a classic bioassay for prostanoid activity. It produces a contractile response at a concentration of 11 µM . In side-by-side assays with other isolated tissues, 17-phenyl trinor PGE2 was found to be 'slightly less potent than PGE2 in stimulating gerbil colon and rat uterus' . This cross-tissue comparison reveals that the structural modification of 17-phenyl trinor PGE2 alters its tissue-specific pharmacodynamics compared to PGE2, resulting in variable potency across different organ systems.

Smooth Muscle Physiology Ex Vivo Pharmacology Tissue Bath Assay

Functional Activity in Leukocyte Transmigration Assay: 17-Phenyl Trinor PGE2 vs. Non-Selective Agonist 16,16-dimethyl PGE2

In a specialized in vitro model of inflammation, 17-phenyl trinor PGE2 demonstrated a specific functional activity: it was able to restore the transendothelial migration (TEM) of polymorphonuclear leukocytes (PMNs) that had been blocked by an anti-PECAM antibody [1]. This rescue effect was shared by the non-selective, metabolically stable analogue 16,16-dimethyl PGE2 [1]. However, the mechanism could be pinpointed to EP1 and EP3 signaling, as the pro-migratory effect of PGE2 was blocked by a combination of an EP1 antagonist (SC-51089) and an EP3 antagonist (DG-041) [1]. This experiment validates that 17-phenyl trinor PGE2, by selectively activating EP1 and EP3, is a crucial tool for confirming the specific receptor pathways (EP1/EP3) responsible for this PECAM-independent TEM process.

Inflammation Immunology Transendothelial Migration In Vitro Assay

Receptor Binding Affinity Profile: 17-Phenyl Trinor PGE2 vs. Its Ethyl Amide Prodrug Across Species

Binding affinity data for the 17-phenyl trinor PGE2 ethyl amide prodrug, which is metabolized to the active free acid (17-phenyl trinor PGE2), provides a quantitative, cross-species profile of its receptor interactions. In mouse receptors, it binds to EP1 and EP3 with Ki values of 14 nM and 3.7 nM, respectively, demonstrating high potency and a ~3.8-fold selectivity for EP3 over EP1 [1]. In rat receptors, the affinity profile shifts: it binds to EP1 (Ki = 25 nM), EP3 (Ki = 4.3 nM), and shows measurable affinity for EP4 (Ki = 54 nM) [1]. This data reveals species-specific differences in receptor pharmacology, most notably the emergence of EP4 binding in rats, which is not a primary characteristic of the compound in other contexts.

Receptor Binding Assay Comparative Pharmacology Prodrug Characterization

Procurement-Driven Application Scenarios for 17-Phenyl Trinor Prostaglandin E2 (CAS 38315-43-4): Where Evidence Supports Its Use


Deconvolution of EP1 vs. EP3 Signaling in In Vitro Mechanistic Studies

In any cellular or tissue model where the overlapping expression of EP1, EP2, EP3, and EP4 receptors confounds experimental results, 17-phenyl trinor PGE2 is an essential pharmacological tool. Its defined selectivity for EP1 and EP3 allows researchers to activate a subset of the PGE2 response, thereby isolating downstream signaling events mediated by these two receptors. This is particularly critical for pathways where EP2 and EP4 activation (e.g., via Gs-mediated cAMP elevation) would produce opposing or masking effects to EP3 (primarily Gi-coupled) or EP1 (Gq-coupled) signaling [1]. This application is directly supported by the receptor selectivity evidence [2].

In Vivo Modeling of Prostaglandin-Mediated Reproductive Effects in Rodents

For studies in reproductive pharmacology, particularly those using hamster models of fertility or other rodent reproductive endpoints, 17-phenyl trinor PGE2 is the preferred compound due to its validated and quantified in vivo potency. The established ED50 of 350 µg/kg for antifertility activity provides a reproducible benchmark for experimental design and dose-response studies [3]. Its 4.4-fold greater potency than PGE2 in this specific context means lower doses are required, potentially reducing off-target systemic effects compared to using the native prostaglandin [3]. This application is supported by the antifertility efficacy evidence [3].

Target Validation in Leukocyte Trafficking and Inflammatory Barrier Function Assays

In sophisticated models of inflammation, such as the study of PECAM-independent transendothelial migration (TEM) of leukocytes, 17-phenyl trinor PGE2 is a required reagent for mechanistic confirmation. While a non-selective agonist like PGE2 or 16,16-dimethyl PGE2 can demonstrate that PGE2 signaling is sufficient to overcome a TEM blockade, only the use of 17-phenyl trinor PGE2 (as a selective EP1/EP3 agonist) provides the definitive evidence that these specific receptor subtypes are the mediators of the observed effect [4]. This is critical for high-impact publications seeking to identify precise molecular targets for therapeutic intervention. This application is supported by the functional activity evidence in a leukocyte transmigration assay [4].

Characterizing Species-Specific EP Receptor Pharmacology in Rodent Models

When transitioning studies between mouse and rat models, or when interpreting data from transgenic rodent lines, the known species-specific binding profile of the 17-phenyl trinor PGE2 scaffold is a crucial consideration. As demonstrated by binding data from the related ethyl amide prodrug, the compound exhibits measurable affinity for the rat EP4 receptor (Ki = 54 nM) that is not a primary feature of its mouse receptor profile [5]. Researchers can use 17-phenyl trinor PGE2 to explore these nuanced species differences, ensuring that in vivo pharmacological results are correctly attributed to the intended receptor targets. This application is supported by the receptor binding affinity evidence [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17-PHENYL TRINOR PROSTAGLANDIN E2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.